molecular formula C₁₂H₁₃N₂NaO₂ B1151060 α-Methyl-D-tryptophan Sodium Salt

α-Methyl-D-tryptophan Sodium Salt

Cat. No.: B1151060
M. Wt: 240.23
Attention: For research use only. Not for human or veterinary use.
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Description

α-Methyl-D-tryptophan Sodium Salt is a high-purity research chemical of significant interest in immunology and oncology research. Its primary investigated mechanism of action is the potent inhibition of the enzyme indoleamine 2,3-dioxygenase (IDO), a key regulator of immune tolerance in the tumor microenvironment . By blocking the tryptophan catabolism pathway, this compound can reverse T-cell suppression and mitigate the activity of regulatory T-cells, thereby potentially enhancing anti-tumor immune responses . This mechanism has positioned it as a candidate for use in combination with other therapeutic agents, including chemotherapeutics, radiotherapies, cancer vaccines, and other immunomodulators . Research further explores its role as a molecular tool for probing amino acid transporter systems. The compound has been studied in relation to the SLC6A14 transporter, providing insights into amino acid flux in various disease models . It is critical for researchers to note that studies highlight distinct enantiomer-specific biological activities; unlike its L-isomer counterpart, the D-enantiomer (α-Methyl-D-tryptophan) is reported to have negligible effects in certain metabolic models, such as weight loss, underscoring the importance of stereochemistry in its application . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C₁₂H₁₃N₂NaO₂

Molecular Weight

240.23

Synonyms

(+)-a-Methyltryptophan Sodium Salt;  (R)-a-Methyltryptophan Sodium Salt;  a-Methyl-(R)-tryptophan Sodium Salt;  D-a-Methyltryptophan Sodium Salt

Origin of Product

United States

Stereochemistry and Advanced Synthetic Methodologies of α Methyl D Tryptophan

Chiral Synthesis and Stereoselective Preparation of α-Methyl-D-tryptophan

The distinct biological roles of the D- and L-enantiomers of α-methyltryptophan necessitate methods for their preparation in optically pure forms. Chiral synthesis and resolution techniques are central to obtaining the desired stereoisomer, particularly the D-form for its therapeutic potential.

One approach to obtaining a single enantiomer from a racemic mixture is through resolution. Crystallization-induced asymmetric transformation is an efficient method that combines the resolution of enantiomers with the simultaneous racemization of the unwanted enantiomer. This process allows for the theoretical conversion of the entire racemic mixture into the desired enantiomer, surpassing the 50% yield limit of classical resolution.

The process typically involves forming a diastereomeric salt between the racemic amino acid and a chiral resolving agent. The less soluble diastereomeric salt crystallizes out of the solution. Concurrently, the more soluble diastereomer remaining in the solution is continuously racemized back to an equilibrium mixture. This allows for the progressive crystallization of the desired diastereomer until a high yield is achieved. This technique is a powerful tool for the large-scale, economical production of optically active amino acids.

Direct asymmetric synthesis offers a more elegant and efficient route to enantiomerically pure α-methyl-D-tryptophan, avoiding the need to separate a racemic mixture. Several strategies have been developed for the enantioselective synthesis of D-amino acids.

Chiral Auxiliary-Based Methods: These methods involve temporarily incorporating a chiral auxiliary into the substrate to direct a stereoselective reaction. The Schöllkopf chiral auxiliary, for instance, can be used to synthesize unnatural amino acids with high stereoselectivity. nih.govacs.org An asymmetric Strecker reaction, employing a chiral amine like (S)-α-methylbenzylamine, is another established method for producing enantiomerically pure amino acids. rsc.org

Catalytic Asymmetric Synthesis: This approach uses a chiral catalyst to control the stereochemical outcome of the reaction. For example, a cinchona alkaloid-catalyzed aza-Henry reaction can be employed to synthesize D-amino amides from aldehydes. rsc.orgnih.gov Another powerful technique is the catalytic asymmetric hydrogenation of prochiral precursors, such as N-acylaminoacrylic acids, using chiral metal catalysts. nih.gov

Enzymatic Synthesis: Biocatalysis provides a highly selective and environmentally friendly route to D-amino acids. nih.gov Enzymes such as D-amino acid dehydrogenases can catalyze the stereoselective reductive amination of α-keto acids to produce the corresponding D-amino acid. rsc.org Alternatively, a cascade reaction involving an L-amino acid deaminase to convert an L-amino acid to its keto acid, followed by a D-amino acid dehydrogenase, can achieve a complete stereoinversion from the readily available L-amino acid to the desired D-amino acid with high enantiomeric excess. rsc.org

Table 2: Overview of Enantioselective Synthesis Strategies for D-Amino Acids

Synthesis Strategy Description Key Reagents/Catalysts
Chiral Auxiliary A chiral molecule is temporarily attached to the substrate to guide the stereoselective formation of the new chiral center. nih.govacs.org Schöllkopf reagent, (S)-α-methylbenzylamine. nih.govrsc.org
Catalytic Asymmetric Synthesis A small amount of a chiral catalyst is used to produce a large amount of an enantiomerically enriched product. Cinchona alkaloids, chiral metal complexes (e.g., Rhodium-based catalysts). rsc.orgnih.gov
Enzymatic Synthesis (Biocatalysis) Enzymes are used to catalyze stereospecific transformations, often under mild conditions. nih.gov D-amino acid dehydrogenases, L-amino acid deaminases. rsc.org

Derivatization Strategies for Research Probes

The modification of α-Methyl-D-tryptophan into specialized research probes is crucial for elucidating its biological roles and therapeutic potential. Derivatization strategies, such as radiolabeling and the introduction of protecting groups, enable researchers to trace metabolic pathways and incorporate this unique amino acid into synthetic peptides. These advanced methodologies provide powerful tools for investigating the compound's function in various physiological and pathological processes.

Radiolabeling for Metabolic Tracing Studies (e.g., 11C and 18F isotopes)

Radiolabeling of α-methyl-D-tryptophan with positron-emitting isotopes like carbon-11 (B1219553) (¹¹C) and fluorine-18 (B77423) (¹⁸F) is a key technique for in vivo metabolic tracing using Positron Emission Tomography (PET). These radiotracers allow for the non-invasive visualization and quantification of tryptophan metabolism, which is often altered in disease states such as cancer and neurological disorders.

Carbon-11 Labeling:

α-[¹¹C]methyl-L-tryptophan ([¹¹C]AMT) is a well-studied PET tracer that acts as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), but not as a substrate for protein synthesis. nih.gov This property makes it a valuable tool for imaging IDO activity, a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism that is implicated in immune tolerance in cancer. nih.govnih.gov PET imaging with [¹¹C]AMT has shown promise in cancer research and in identifying epileptogenic zones in the brain. nih.govnih.gov However, the short half-life of ¹¹C (approximately 20.3 minutes) restricts its use to facilities with an on-site cyclotron and radiochemistry capabilities. nih.govnih.gov

Fluorine-18 Labeling:

To overcome the limitation of ¹¹C's short half-life, researchers have focused on developing ¹⁸F-labeled analogs of α-methyl-tryptophan. Fluorine-18 has a longer half-life of approximately 109.8 minutes, allowing for transportation to off-site imaging centers and more flexible experimental protocols. nih.gov

The synthesis of ¹⁸F-labeled α-methyl-tryptophan derivatives, such as 5-[¹⁸F]fluoro-α-methyl-L-tryptophan (5-[¹⁸F]F-AMT), has been successfully achieved. nih.govnih.gov These syntheses often involve the direct introduction of ¹⁸F onto the tryptophan aromatic ring. nih.govnih.gov For instance, a copper-catalyzed radiofluorination reaction has been adapted to produce 5-[¹⁸F]F-AMT from a boronic ester precursor. nih.gov Initial studies with 5-[¹⁸F]F-AMT have demonstrated its potential for cancer imaging. nih.govnih.gov

Another promising ¹⁸F-labeled tryptophan analog is 1-(2-[¹⁸F]fluoroethyl)-L-tryptophan ([¹⁸F]FETrp). nih.govnih.gov Preclinical studies have shown its potential for imaging IDO activity in a variety of cancers, including gliomas, lung cancer, and prostate cancer. nih.gov The development of automated radiosynthesis methods for [¹⁸F]FETrp is facilitating its translation into clinical trials. nih.gov

Interactive Data Table: Comparison of Radiolabeled α-Methyl-tryptophan Analogs

RadiotracerIsotopeHalf-lifeKey ApplicationAdvantagesLimitations
α-[¹¹C]methyl-L-tryptophan ([¹¹C]AMT)¹¹C20.3 minutesIDO imaging, epilepsyWell-established, specific for IDOShort half-life restricts use
5-[¹⁸F]fluoro-α-methyl-L-tryptophan (5-[¹⁸F]F-AMT)¹⁸F109.8 minutesCancer imagingLonger half-life allows for wider distributionNewer tracer, less clinical data
1-(2-[¹⁸F]fluoroethyl)-L-tryptophan ([¹⁸F]FETrp)¹⁸F109.8 minutesIDO imaging in various cancersLonger half-life, automated synthesis availablePotential for racemization during synthesis

Fmoc-protection for Peptide Synthesis Research

The incorporation of α-methyl-D-tryptophan into peptides is a valuable strategy for creating novel research tools and potential therapeutics. To achieve this, the amino group of the amino acid must be temporarily protected during the stepwise assembly of the peptide chain. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and its easy removal with a mild base. chempep.com

The derivative, Fmoc-α-methyl-D-tryptophan, allows for the site-specific insertion of this modified amino acid into a growing peptide chain. This is particularly useful for synthesizing peptides with enhanced stability against enzymatic degradation or with altered conformational properties.

Furthermore, additional protecting groups can be employed on the indole (B1671886) nitrogen of the tryptophan ring to prevent side reactions during peptide synthesis. For example, the tert-butyloxycarbonyl (Boc) group can be used to protect the indole nitrogen, resulting in derivatives like Fmoc-N-Me-D-Trp(Boc)-OH. medchemexpress.com This compound has been utilized in the synthesis of somatostatin-dopamine chimeric analogs. medchemexpress.com The use of Fmoc-Trp(Boc)-OH is especially recommended in the synthesis of peptides that also contain arginine, as it minimizes side reactions and leads to purer crude peptides in higher yields. advancedchemtech.com

The development of novel protecting groups for the tryptophan indole nucleus is an active area of research. For instance, the 4-(N-methylamino)butanoyl (Nmbu) group has been developed as a protecting group that also enhances the solubility of the peptide during purification. researchgate.netresearchgate.net After purification, this group can be removed under mild conditions. researchgate.netresearchgate.net

Interactive Data Table: Fmoc-Protected α-Methyl-D-Tryptophan Derivatives in Peptide Synthesis

CompoundProtecting GroupsKey ApplicationResearch Finding
Fmoc-D-Trp(Me)-OHFmoc on α-amino groupGeneral peptide synthesisEnables incorporation of α-methyl-D-tryptophan into peptides. creative-peptides.com
Fmoc-N-Me-D-Trp(Boc)-OHFmoc on α-amino group, Boc on indole nitrogenSynthesis of somatostatin-dopamine chimeric analogsAllows for synthesis of complex peptide analogs. medchemexpress.com
Fmoc-Trp(Boc)-OHFmoc on α-amino group, Boc on indole nitrogenSynthesis of peptides containing arginineMinimizes side reactions and improves purity and yield. advancedchemtech.com
Fmoc-Trp(Boc-Nmbu)-OHFmoc on α-amino group, Boc-Nmbu on indole nitrogenSynthesis of hydrophobic peptidesImproves solubility for HPLC purification. researchgate.netresearchgate.net

Enzymatic Interactions and Modulation of Tryptophan Metabolism by α Methyl D Tryptophan

Kynurenine (B1673888) Pathway (KP) Modulation

The kynurenine pathway is responsible for the metabolism of the majority of dietary tryptophan and plays a crucial role in immune regulation and neurotransmission. mdpi.comfrontiersin.org The enzymes IDO1 and TDO are central to this pathway, and their modulation by α-Methyl-D-tryptophan and its stereoisomers has significant biochemical consequences.

IDO1 is an intracellular heme-containing enzyme that is widely expressed in various tissues and immune cells. nih.gov Its activity is a critical component of immune tolerance. α-Methyl-tryptophan interacts with IDO1 in a manner that is highly dependent on its stereochemistry, leading to distinct functional outcomes.

The D-enantiomer of α-methyl-tryptophan (D-1MT) is generally considered a weak direct inhibitor of the enzymatic activity of IDO1. frontiersin.org Cell-free assays have demonstrated that D-1MT does not significantly alter IDO1 enzymatic function. plos.org Instead of direct catalytic inhibition, its modulatory effects are attributed to more complex mechanisms of functional interference.

One significant mechanism is that D-1MT acts as a tryptophan mimetic. In environments where IDO1 is overactive, the resulting tryptophan depletion inhibits the immunoregulatory kinase mTOR. tandfonline.comnih.gov D-1MT can relieve this inhibition, effectively reversing the downstream immunosuppressive signals generated by IDO1-mediated tryptophan deprivation. tandfonline.comnih.gov This suggests that D-1MT interferes with the consequences of IDO1 activity rather than the activity itself.

Paradoxically, some studies have shown that incubation with D-1MT can lead to an increase in kynurenine production in certain cancer cells. This is not due to enzymatic activation but rather an induction of IDO1 mRNA and protein expression through signaling pathways involving p38 MAPK and JNK. plos.org This "off-target" effect highlights the complexity of its interaction with the IDO1 pathway, where it may promote rather than suppress IDO1 levels in specific contexts. plos.org Furthermore, there is evidence that α-methyl-tryptophan can activate the Aryl Hydrocarbon Receptor (AHR), a transcription factor involved in immune regulation, independently of its effects on IDO1, suggesting an alternative signaling pathway for its immunomodulatory effects. nih.govoncotarget.com

The stereoisomers of α-methyl-tryptophan exhibit markedly different effects on IDO1's catalytic function. The L-enantiomer (L-1MT) is a significantly more potent competitive inhibitor of IDO1's enzymatic activity compared to the D-enantiomer (D-1MT). frontiersin.orgplos.org Studies using recombinant IDO1 enzyme in cell-free systems and in cell-based assays have consistently shown that L-1MT inhibits kynurenine production at much lower concentrations than D-1MT. nih.gov

The disparity in inhibitory potential is evident from their respective half-maximal inhibitory concentrations (IC50). For instance, in HeLa cells, the IC50 value for L-1MT is substantially lower than that for D-1MT, indicating a higher affinity and more effective inhibition of the IDO1 enzyme. frontiersin.org

Table 1: Comparative Inhibitory Potency of α-Methyl-tryptophan Enantiomers on IDO1 Activity in HeLa Cells

EnantiomerReported IC50 ValueReference
L-1-MT120 µM frontiersin.org
D-1-MT2.5 mM (2500 µM) frontiersin.org

This differential activity underscores the stereospecificity of the IDO1 active site and highlights that while L-1MT acts primarily as a direct competitive inhibitor, D-1MT's biological effects are likely mediated through the alternative mechanisms of functional interference described previously. tandfonline.comnih.gov

Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme primarily expressed in the liver, where it plays a central role in regulating systemic tryptophan levels. nih.govnih.gov Unlike IDO1, which is a monomer, TDO functions as a tetramer. nih.gov α-Methyl-tryptophan interacts with TDO not by inhibiting its catalytic activity, but by acting as a structural stabilizer.

Research has shown that α-methyl-tryptophan, a non-metabolizable analog of tryptophan, effectively stabilizes the active tetrameric conformation of TDO. nih.gov The TDO enzyme possesses both catalytic sites, where tryptophan is oxidized, and non-catalytic sites known as "exosites." nih.govnih.gov Due to steric hindrance from its methyl group, α-methyl-tryptophan cannot bind to the heme-containing catalytic site. nih.gov However, it can and does bind to the exosites. nih.govnih.gov

The binding of α-methyl-tryptophan to these four exosites induces a conformational change that locks the enzyme in its stable and catalytically competent tetrameric form. nih.govresearchgate.net In the absence of sufficient tryptophan or an analog like α-methyl-tryptophan, the TDO tetramer is unstable and tends to dissociate into inactive monomers and dimers. nih.govresearchgate.net Thus, α-methyl-tryptophan functions as a molecular scaffold, preserving the enzyme's quaternary structure.

Table 2: Interaction of α-Methyl-tryptophan with TDO Binding Sites

Binding SiteBinds Tryptophan?Binds α-Methyl-tryptophan?Consequence of Binding
Catalytic Site YesNo (Steric Hindrance)Tryptophan degradation
Exosite YesYesStabilization of tetrameric structure

Impact on Kynurenine Pathway Metabolite Ratios (e.g., KYN/TRP, KYNA production)

The kynurenine pathway is the primary metabolic route for tryptophan in mammals, accounting for the degradation of approximately 95% of dietary tryptophan. mdpi.comwikipedia.org This pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO), which convert tryptophan to N-formylkynurenine, a precursor to kynurenine (KYN). nih.govmdpi.com The ratio of kynurenine to tryptophan (KYN/TRP) is often utilized as an indicator of the activity of these initial enzymes, particularly IDO. wikipedia.orgnih.gov

α-Methyl-D-tryptophan interacts with the kynurenine pathway primarily through its effect on TDO. Structural studies have revealed that TDO possesses both catalytic sites and non-catalytic "exosites" that also bind tryptophan. nih.gov Due to steric hindrance from its methyl group, α-methyl-tryptophan cannot bind to the heme-containing catalytic site where tryptophan degradation occurs. nih.gov However, it can and does bind to the exosites. nih.gov This binding to the non-catalytic sites stabilizes the TDO protein structure, leading to sustained or even enhanced TDO protein levels in cells. nih.gov Consequently, the stabilization of the TDO enzyme can result in a higher rate of degradation of the natural substrate, L-tryptophan. nih.gov This increased catabolism of tryptophan would be expected to elevate the levels of kynurenine, thereby increasing the KYN/TRP ratio.

Table 1: Summary of α-Methyl-D-tryptophan's Impact on the Kynurenine Pathway

Enzyme/Metabolite RatioInteraction/Effect of α-Methyl-D-tryptophanPredicted Outcome
Tryptophan 2,3-dioxygenase (TDO)Binds to non-catalytic exosites, stabilizing the enzyme structure. nih.govIncreased overall TDO activity and enhanced degradation of L-tryptophan. nih.gov
KYN/TRP RatioIncreased production of kynurenine (KYN) from tryptophan (TRP) due to enhanced TDO activity.Increase in the KYN/TRP ratio.
Kynurenic Acid (KYNA) ProductionIncreased availability of the precursor kynurenine for kynurenine aminotransferases (KATs). mdpi.comPotential indirect increase in KYNA synthesis.

Serotonin (B10506) Pathway (5-HT) Interactions

The serotonin (5-hydroxytryptamine, 5-HT) pathway begins with the essential amino acid L-tryptophan, which is converted into serotonin through a two-step enzymatic process. frontiersin.orgnih.gov This pathway is critical for the synthesis of the neurotransmitter serotonin, which is involved in numerous physiological functions. mdpi.com

Tryptophan Hydroxylase (TPH) Activity

Tryptophan hydroxylase (TPH) is the enzyme that catalyzes the first and rate-limiting step in serotonin biosynthesis: the hydroxylation of tryptophan to form 5-hydroxytryptophan (B29612) (5-HTP). frontiersin.orgwikipedia.org α-Methyl-tryptophan acts as a substrate for TPH. wikipedia.org The enzyme converts it into α-methyl-5-hydroxytryptophan (α-Me-5-HTP). wikipedia.org Because it is a substrate analog of L-tryptophan, α-methyl-tryptophan can act as a competitive inhibitor for the enzyme's natural substrate. nih.gov Studies have confirmed that inhibition of TPH reduces the metabolic trapping of α-methyl-L-tryptophan in the brain, underscoring that it is actively processed by this enzyme. researchgate.net There are two main isoforms of the enzyme, TPH1, found primarily in peripheral tissues, and TPH2, which is the predominant isoform in the central nervous system. wikipedia.org

Aromatic Amino Acid Decarboxylase (AADC) Substrate Potential

Aromatic L-amino acid decarboxylase (AADC) is the second enzyme in the serotonin synthesis pathway. nih.gov It catalyzes the decarboxylation of 5-HTP to produce serotonin. nih.gov AADC acts on a broad range of aromatic L-amino acids. nih.govwikipedia.org The metabolite of α-methyl-tryptophan, α-methyl-5-hydroxytryptophan (α-Me-5-HTP), serves as a substrate for AADC. wikipedia.org The decarboxylation of α-Me-5-HTP by AADC results in the formation of α-methylserotonin (αMS). wikipedia.org However, some research has also described α-Me-5-HTP as an inhibitor of AADC, suggesting a complex interaction where it may act as both a substrate and an inhibitor, potentially competing with the natural substrate 5-HTP. wikipedia.org

Table 2: Summary of α-Methyl-D-tryptophan's Interactions with Serotonin Pathway Enzymes

EnzymeInteraction with α-Methyl-D-tryptophan or its MetaboliteProduct
Tryptophan Hydroxylase (TPH)Acts as a substrate and competitive inhibitor for L-tryptophan. wikipedia.orgnih.govα-Methyl-5-hydroxytryptophan (α-Me-5-HTP). wikipedia.org
Aromatic Amino Acid Decarboxylase (AADC)The metabolite, α-Me-5-HTP, acts as a substrate. wikipedia.org It has also been described as an AADC inhibitor. wikipedia.orgα-Methylserotonin (αMS). wikipedia.org

Cellular and Molecular Mechanisms of Action of α Methyl D Tryptophan

Amino Acid Transporter Systems Interactions

SLC6A14 Blocker Activity

α-Methyl-D-tryptophan (α-MT) is a recognized blocker of the amino acid transporter ATB⁰,⁺, which is encoded by the SLC6A14 gene. frontiersin.org Unlike a transportable substrate, α-MT binds to the substrate-binding site of SLC6A14 and obstructs its transport function without being transported into the cell itself. mdpi.com This blockade of SLC6A14 can limit the availability of amino acids within cells, which may have implications for processes like protein synthesis and metabolism. frontiersin.org The transporter SLC6A14 is of interest in various pathological conditions, including cancer and metabolic diseases. frontiersin.orgmdpi.com For instance, it has been identified as a potential therapeutic target in Crohn's disease, where its expression is elevated. dovepress.com Studies have shown that α-MT can significantly reduce the expression of SLC6A14 at both the RNA and protein levels in the colon of mouse models of Crohn's disease. dovepress.com

The transporter's function is coupled to Na⁺ and Cl⁻ gradients, with a stoichiometric ratio of 2 Na⁺: 1 Cl⁻: 1 amino acid. nih.gov Due to its ability to transport a broad range of neutral and cationic amino acids (18 of the 20 proteinogenic amino acids), SLC6A14 is crucial for meeting the heightened amino acid demands of rapidly proliferating cells, such as cancer cells. nih.gov Pharmacological blockade of SLC6A14 by α-MT has been shown to suppress tumor growth in colorectal cancer models. nih.govfrontiersin.org This effect is attributed to the induction of amino acid starvation in cells with high SLC6A14 expression, leading to the suppression of mTORC1 signaling, induction of autophagy, and reduced cell migration and invasion. frontiersin.org

Table 1: α-Methyl-D-tryptophan as an SLC6A14 Blocker

Feature Description References
Mechanism of Action Acts as a blocker, not a transportable substrate, by binding to the transporter's substrate-binding site. frontiersin.orgmdpi.com
Effect on SLC6A14 Expression Can decrease the RNA and protein expression of SLC6A14. dovepress.com
Cellular Consequences of Blockade Limits intracellular amino acid availability, impacting protein synthesis and metabolism. frontiersin.org
Therapeutic Potential Investigated as a therapeutic agent in cancer and inflammatory diseases like Crohn's disease. dovepress.comnih.govfrontiersin.org
Impact on Cancer Cells Suppresses tumor growth by inducing amino acid starvation, inhibiting mTORC1, and promoting autophagy. nih.govfrontiersin.org

Competitive Inhibition of General Tryptophan Uptake

While α-Methyl-D-tryptophan is primarily known as a blocker of SLC6A14, its structural similarity to tryptophan suggests potential interactions with other tryptophan transport systems. As a tryptophan derivative, it can be inferred that α-MT may competitively inhibit the uptake of tryptophan through various transporters. frontiersin.org Tryptophan is an essential amino acid, and its transport into cells is mediated by several amino acid transporters. The L-isomer of 1-methyltryptophan (1-MT), a related compound, has been described as a competitive inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO1). nih.govfrontiersin.org It's important to note that while both α-MT and 1-MT are tryptophan derivatives, they have distinct primary mechanisms of action.

Interactions with Large Neutral L-Amino Acid Transporters (LAT1)

The Large Neutral L-Amino Acid Transporter 1 (LAT1), a member of the SLC7 family, is another key transporter for large neutral amino acids, including tryptophan. nih.gov LAT1 is crucial for transporting these amino acids across the blood-brain barrier and is overexpressed in many types of cancer to support the high metabolic demand of tumor cells. nih.gov Given that α-methyl-L-tryptophan has been investigated in the context of LAT1 inhibition, it is plausible that the D-isomer, α-methyl-D-tryptophan, also interacts with this transporter, potentially acting as a competitive inhibitor. mdpi.com The structural requirements for LAT1 substrates include α-carboxyl and α-amino groups and a nonpolar side chain, characteristics present in α-methyl-D-tryptophan. nih.gov

Intracellular Signaling Pathway Modulation

Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Activation

The mammalian target of rapamycin (mTOR) is a crucial signaling pathway that regulates cell growth, proliferation, and metabolism in response to nutrient availability, including amino acids. frontiersin.orgnih.gov

Role as a Tryptophan Mimetic in mTOR Signaling

Interestingly, while blocking amino acid transport through SLC6A14 would be expected to inhibit mTOR signaling due to amino acid deprivation, research on the related compound 1-methyl-D-tryptophan (D-1MT) reveals a more complex interaction with the mTOR pathway. frontiersin.org Studies have shown that D-1MT can act as a tryptophan mimetic, meaning it can mimic the presence of tryptophan and thereby restore mTOR activity in cells that are starved of tryptophan. nih.govtandfonline.comnih.gov This effect is specific to tryptophan depletion, as D-1MT does not stimulate mTOR activity in cells deprived of other essential amino acids like leucine. nih.gov

This mimetic activity suggests that D-1MT, and potentially α-methyl-D-tryptophan, interacts with a cellular sensor that specifically recognizes tryptophan levels and signals to the mTOR pathway. nih.gov The ability of D-1MT to rescue mTOR activity is abolished by rapamycin, a direct mTOR inhibitor, confirming that the effect is indeed mediated through the mTOR pathway. nih.gov This dual action—blocking one transporter while potentially activating a key signaling pathway by mimicking an essential amino acid—highlights the multifaceted molecular pharmacology of α-methyl-D-tryptophan.

Table 2: Modulation of the mTOR Pathway by Tryptophan Analogs

Compound Effect on mTOR Signaling Mechanism References
α-Methyl-D-tryptophan Inhibition (via SLC6A14 blockade) Reduces intracellular amino acid availability, leading to mTORC1 suppression. frontiersin.orgmedchemexpress.com
1-Methyl-D-tryptophan (D-1MT) Activation (Tryptophan Mimetic) Mimics tryptophan to restore mTOR activity during tryptophan deprivation. nih.govtandfonline.comnih.govwikipedia.org

Independence from GCN2 Activation in mTOR Effects

The mammalian target of rapamycin (mTOR) is a central kinase that regulates cell growth, proliferation, and metabolism in response to nutrient availability, including amino acids. Tryptophan depletion, often mediated by the enzyme IDO1, leads to the inhibition of mTOR. Research has shown that α-Methyl-D-tryptophan can counteract this effect and restore mTOR activity. xcessbio.com

Crucially, this restoration of mTOR function by α-Methyl-D-tryptophan occurs independently of the General Control Nonderepressible 2 (GCN2) kinase pathway. xcessbio.com GCN2 is a primary sensor for amino acid deprivation, including tryptophan, which, when activated, inhibits protein synthesis. While tryptophan itself can inhibit GCN2 activation, α-Methyl-D-tryptophan does not share this effect. xcessbio.com Experiments using GCN2-specific small interfering RNA (siRNA) to create a GCN2-deficient cellular environment have demonstrated that α-Methyl-D-tryptophan continues to enhance mTOR activity even in the absence of GCN2. xcessbio.com This indicates that α-Methyl-D-tryptophan mimics tryptophan as a sufficiency signal specifically for the mTOR pathway, bypassing the canonical GCN2 stress response pathway. xcessbio.com

General Control Nonderepressible 2 (GCN2) Kinase Interactions

The GCN2 kinase acts as a crucial cellular sensor for amino acid deficiency. nih.gov When intracellular levels of an amino acid like tryptophan become scarce, the corresponding transfer RNA (tRNA) becomes uncharged. GCN2 detects this accumulation of uncharged tRNA, leading to its activation. xcessbio.comnih.gov Activated GCN2 then phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α). xcessbio.combiorxiv.org This phosphorylation event reduces global protein synthesis, thereby arresting cell growth and proliferation as part of the integrated stress response (ISR). xcessbio.comnih.gov

The interaction of α-Methyl-D-tryptophan with this pathway is one of non-interference. Studies have shown that while tryptophan deprivation robustly activates GCN2, the addition of α-Methyl-D-tryptophan does not inhibit this activation. xcessbio.com This distinguishes it from tryptophan itself, which can relieve GCN2 activation. Therefore, α-Methyl-D-tryptophan does not directly interact with or suppress the GCN2 kinase; its effects on downstream cellular processes like mTOR signaling are achieved through a separate, GCN2-independent mechanism. xcessbio.com

Transforming Growth Factor-beta (TGF-β) Signaling Pathway Activation

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and invasion. Research has uncovered a complex relationship between α-Methyl-D-tryptophan and the TGF-β pathway.

In one context, α-Methyl-D-tryptophan was found to potentiate the effects of TGF-β. Specifically, in T24 human bladder carcinoma cells, α-Methyl-D-tryptophan enhanced TGF-β1-induced epithelial-mesenchymal transition (EMT), a key process in tumor invasiveness and metastasis. nih.gov Interestingly, TGF-β can induce the expression of IDO, and while α-Methyl-D-tryptophan inhibited IDO expression and activity in these cells, it still augmented the EMT process initiated by TGF-β. nih.gov

Conversely, in a different experimental model involving murine pancreatic adenocarcinoma, treatment with α-Methyl-D-tryptophan resulted in a significant reduction in the expression of TGF-β within the tumor microenvironment. nih.gov This suggests that the modulatory effect of α-Methyl-D-tryptophan on the TGF-β pathway may be highly context-dependent, varying with cell type, tumor model, and the specific biological process being examined. Furthermore, the activation of the Aryl Hydrocarbon Receptor (AhR) by other tryptophan metabolites has been shown to drive the expression of TGF-β, adding another layer of complexity to this interaction. frontiersin.org

Aryl Hydrocarbon Receptor (AhR) Activation

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor implicated in carcinogenesis and immune regulation. mdpi.comnih.gov While it is known to be activated by various tryptophan metabolites, such as kynurenine (B1673888), compelling evidence demonstrates that α-Methyl-D-tryptophan itself is a direct agonist of the AhR pathway. mdpi.comnih.gov This activation occurs independently of its role as an IDO1 inhibitor. mdpi.com

Studies in bladder cancer cell lines (RT4 and T24) and mesenchymal stromal cells (MSCs) have shown that α-Methyl-D-tryptophan treatment leads to the activation of AhR. mdpi.comnih.gov A key indicator of AhR activation is the transcriptional upregulation of its target genes, particularly cytochrome P450 enzymes like CYP1A1 and CYP1B1. mdpi.comnih.gov Research confirmed that α-Methyl-D-tryptophan significantly increased the expression of CYP1A1 in bladder cancer cells and both Cyp1a1 and Cyp1b1 in MSCs. mdpi.comnih.gov This activation was observed even in cells with low or inhibited IDO1 activity, confirming that α-Methyl-D-tryptophan does not require the production of kynurenine to engage the AhR pathway. mdpi.comnih.gov Upon binding its ligand, AhR translocates to the nucleus, where it influences the transcription of numerous genes, thereby impacting cellular detoxification, cell invasion, and immune responses. mdpi.comnih.gov

Regulation of Cellular Processes

Autophagy Induction in Specific Cell Lines

Autophagy is a catabolic process where cells degrade and recycle their own components, a mechanism critical for survival during periods of nutrient starvation. The mTOR pathway is a master negative regulator of autophagy. mdpi.com Given that tryptophan depletion inhibits mTOR, it consequently induces an autophagic response. mdpi.com

The role of α-Methyl-D-tryptophan in this process is to reverse autophagy. By mimicking a tryptophan sufficiency signal and restoring mTOR activity, α-Methyl-D-tryptophan relieves the autophagic state triggered by tryptophan deprivation. mdpi.com In studies using HeLa cells transfected with an LC3-GFP expression vector (a tool to visualize autophagy), IDO-mediated tryptophan depletion caused a distinct punctate fluorescence pattern indicative of autophagy induction. mdpi.com The addition of α-Methyl-D-tryptophan, much like the addition of tryptophan itself, abrogated this response, demonstrating its function in suppressing autophagy by reactivating the mTOR pathway. mdpi.com

Cell LineConditionEffect of α-Methyl-D-tryptophanMechanismReference
HeLa CellsIDO-mediated Tryptophan DeprivationReverses/Relieves AutophagyRestores mTOR signaling, acting as a tryptophan sufficiency mimetic. mdpi.com

Apoptosis Activation

Apoptosis, or programmed cell death, is a fundamental process for tissue homeostasis and eliminating damaged or cancerous cells. The effect of α-Methyl-D-tryptophan on apoptosis appears to be highly dependent on the cellular context and experimental model.

Pro-apoptotic Effects: In a model of murine pancreatic adenocarcinoma, treatment with α-Methyl-D-tryptophan was shown to significantly activate caspase-3, a key executioner enzyme in the apoptotic cascade, thereby promoting tumor cell apoptosis. nih.gov Similarly, the related compound 1-methyl-L-tryptophan was found to markedly increase apoptosis in activated hepatic stellate cells when they were released from interferon-γ-induced cell cycle arrest.

Anti-apoptotic Effects: In contrast, a study on a db/db mouse model of diabetic nephropathy found that administration of α-Methyl-D-tryptophan suppressed apoptosis. This protective effect was associated with the rectification of metabolic dysfunctions and the inhibition of mTOR signaling in the kidney.

These divergent findings highlight that α-Methyl-D-tryptophan does not have a universal effect on apoptosis. Its impact is contingent on the specific cell type, the underlying pathology, and its interplay with other signaling pathways active in that particular environment.

Cell/Tissue TypeExperimental ModelObserved Effect on ApoptosisAssociated FindingsReference
Pancreatic Adenocarcinoma CellsMurine ModelPromotes ApoptosisSignificant activation of caspase-3. nih.gov
Hepatic Stellate CellsIn Vitro Culture (using L-isomer)Promotes ApoptosisOccurs after release from IFN-γ-mediated G1 arrest.
Kidney Tissuedb/db Mouse Model of Diabetic NephropathySuppresses ApoptosisAssociated with suppression of mTOR signaling and correction of metabolic issues.

Epithelial-Mesenchymal Transition (EMT) Modulation

The epithelial-mesenchymal transition (EMT) is a fundamental biological process where epithelial cells lose their characteristic features, such as cell-cell adhesion and polarity, and acquire mesenchymal properties, including enhanced migratory and invasive capabilities. nih.gov This trans-differentiation program is integral to embryonic development, tissue regeneration, and wound healing. nih.gov However, in pathological contexts like cancer, EMT is associated with tumor progression, metastasis, and drug resistance. nih.gov The process is orchestrated by a network of EMT-activating transcription factors (EMT-TFs), which include families of proteins such as Snail (SNAI1), Slug (SNAI2), Twist, and zinc finger E-box-binding homeobox (ZEB). nih.gov

Research into the effects of α-Methyl-D-tryptophan, also known as indoximod, has explored its potential to modulate EMT. One study investigated the impact of 1-methyltryptophan (1-MT), of which α-Methyl-D-tryptophan is the D-isomer, on EMT transcription factors in a model of renal ischemia-reperfusion injury (IRI). nih.gov IRI can lead to increased renal fibrosis, a process in which EMT is implicated. nih.gov The study examined the expression of key EMT-TFs in tubular epithelial cells following injury. nih.gov While the broader context suggests a protective role for 1-MT in IRI, the specific modulatory effects on the core EMT-TFs highlight a complex interaction. nih.gov The transition of epithelial cells to a mesenchymal phenotype is a critical event in fibrosis, and the influence of α-Methyl-D-tryptophan on the transcription factors that govern this process is an area of active investigation. nih.gov

Table 1: Investigated Effects of 1-Methyltryptophan on EMT-Related Transcription Factors in Tubular Epithelial Cells

Transcription Factor FamilySpecific Factor(s) InvestigatedContext of InvestigationReference
SnailSnai1, Snai2 (Slug)Renal Ischemia-Reperfusion Injury nih.gov
ZEBZeb1Renal Ischemia-Reperfusion Injury nih.gov
TwistTwistRenal Ischemia-Reperfusion Injury nih.gov

Advanced Analytical and Research Methodologies Utilizing α Methyl D Tryptophan

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the separation and quantification of α-Methyl-D-tryptophan and its related metabolites from complex biological samples. These techniques offer high resolution and sensitivity, which are crucial for accurate analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of tryptophan and its analogs. nih.gov When coupled with fluorescence detection, it provides a highly sensitive and selective method for quantification. mdpi.com Tryptophan and its derivatives, including α-Methyl-D-tryptophan, possess native fluorescence, which eliminates the need for derivatization, thereby simplifying sample preparation and reducing analysis time. mdpi.comnih.gov

The separation is typically achieved on a reversed-phase column, such as an octadecyl silica (B1680970) (ODS) column. nih.govnih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., sodium acetate) and an organic modifier like acetonitrile. nih.govnih.gov The pH of the mobile phase is a critical parameter that can be adjusted to optimize the separation of various tryptophan metabolites. nih.gov For instance, a method for separating tryptophan and its catabolites was developed using a Primesep 100 mixed-mode column with a mobile phase of water, acetonitrile, and sulfuric acid, with UV detection at 220 nm. sielc.com

The fluorescence detector is set to the specific excitation and emission wavelengths of the tryptophan-related compounds to ensure high selectivity. mdpi.comnih.gov This methodology has been successfully applied to quantify tryptophan in various biological matrices, including protein concentrates from shrimp waste and yoghurt. mdpi.comnih.gov

Table 1: HPLC Methods for Tryptophan and its Analogs

ParameterMethod 1Method 2Method 3
Column SS Exil ODS (5µm, 25cm x 0.46cm) nih.govPrimesep 100 (5µm, 4.6 x 150 mm) sielc.comShim-Pak ODS II (2.2µm, 75mm x 2mm) mdpi.com
Mobile Phase Methanol: 40mM Sodium Acetate (pH 4.5) (20:80, v/v) nih.govWater, Acetonitrile (5-50% gradient), Sulfuric Acid (0.1-0.2% gradient) sielc.comAcetonitrile in water (linear gradient) mdpi.com
Detection Fluorescence nih.govUV (220 nm) sielc.comFluorescence (Ex: 280 nm, Em: 360 nm) mdpi.com
Application Quantification of total tryptophan and tyrosine in shrimp waste protein concentrate. nih.govSeparation of tryptophan and its catabolites. sielc.comDetermination of total tryptophan in yoghurt. mdpi.com

This table is interactive. Click on the headers to sort the data.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the comprehensive analysis of tryptophan and its metabolites, including α-Methyl-D-tryptophan. nih.gov This technique offers superior specificity and sensitivity compared to conventional HPLC methods, enabling the simultaneous quantification of multiple analytes in a single run. nih.govmdpi.com

In a typical LC-MS/MS workflow, the sample is first subjected to a protein precipitation step to remove interfering macromolecules. nih.gov The supernatant is then injected into the LC system for separation. The separated analytes are subsequently introduced into the mass spectrometer, where they are ionized and fragmented. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which allows for the highly selective detection and quantification of specific parent-daughter ion transitions for each analyte. nih.govnih.gov

This methodology has been successfully applied to profile tryptophan and its metabolites in various biological matrices, including human and murine plasma, serum, and brain tissue. nih.govrsc.org For instance, a method was developed to quantify 1-methyl-D-tryptophan (D-1MT) in rat plasma using a triple quadrupole mass spectrometer in the positive electrospray mode, with α-methyltryptophan used as an internal standard. nih.gov The detection of D-1MT was achieved via a multiple-reaction monitoring scan using the m/z transition 219 → 160 for D-1MT and 219 → 132 for α-methyltryptophan. nih.gov

Table 2: LC-MS/MS Parameters for Tryptophan Metabolite Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Application
1-Methyl-D-tryptophan (D-1MT)219160Pharmacokinetic studies in rats nih.gov
α-Methyltryptophan (Internal Standard)219132Pharmacokinetic studies in rats nih.gov
Tryptophan205.1188.1Analysis in mouse serum and brain nih.gov
Kynurenine (B1673888)209.1192.1Analysis in mouse serum and brain nih.gov
Kynurenic Acid190.1144.0Analysis in mouse serum and brain nih.gov

This table is interactive. Click on the headers to sort the data.

Spectrophotometric and Colorimetric Methods for Tryptophan and Analogs

Spectrophotometric and colorimetric methods offer a simpler and more accessible alternative to chromatographic techniques for the quantification of tryptophan and its analogs. nih.govnih.gov These methods are often based on specific chemical reactions that produce a colored product, the absorbance of which can be measured using a spectrophotometer. nih.govtsijournals.com

One such method involves the reaction of tryptophan with glyoxylic acid in the presence of sulfuric acid and ferric chloride, which produces a colored compound that absorbs at 560 nm. nih.gov This method has been optimized for the high-throughput analysis of tryptophan in whole-grain maize flour. nih.gov Another approach utilizes the reaction of tryptophan with diphenylamine (B1679370) sulphonate and sodium nitrite (B80452) in a sulfuric acid medium, resulting in a pink-colored product with an absorption maximum at 522 nm. tsijournals.comsrce.hr

A simple colorimetric method for free tryptophan quantification has also been developed, which involves the enzymatic conversion of tryptophan to indole (B1671886) by tryptophanase, followed by the reaction of indole with hydroxylamine (B1172632) to form a pink product with an absorption peak at 530 nm. nih.gov This method has been shown to be robust in complex biological samples and correlates well with HPLC measurements. nih.gov More recently, a novel spectrophotometric method was developed based on the oxidation of tryptophan by sodium hypochlorite (B82951) pentahydrate, which exhibits a linear detection range from 10 to 100 mg/L. nih.govplos.org

Table 3: Spectrophotometric and Colorimetric Methods for Tryptophan

MethodReagentsWavelength (nm)Application
Glyoxylic Acid MethodGlyoxylic acid, sulfuric acid, ferric chloride nih.gov560Tryptophan in maize kernels nih.gov
Diphenylamine Sulphonate MethodDiphenylamine sulphonate, sodium nitrite, sulfuric acid tsijournals.comsrce.hr522Tryptophan in pure material and pharmaceuticals tsijournals.com
Enzymatic-Colorimetric MethodTryptophanase, hydroxylamine nih.gov530Free tryptophan quantification nih.gov
Sodium Hypochlorite OxidationSodium hypochlorite pentahydrate nih.govplos.org525Tryptophan in various sample solutions nih.govplos.org

This table is interactive. Click on the headers to sort the data.

Radiotracer Applications in Neuroimaging Research

Radiolabeled analogs of tryptophan, including α-Methyl-D-tryptophan, have become invaluable tools in neuroimaging research, particularly in the field of Positron Emission Tomography (PET). These tracers allow for the non-invasive in vivo visualization and quantification of key metabolic pathways in the brain.

α-[¹¹C]-Methyl-L-tryptophan ([¹¹C]AMT), a radiolabeled analog of tryptophan, was originally developed as a PET tracer to measure the rate of serotonin (B10506) synthesis in the brain. nih.govnih.gov The rationale behind this method is that [¹¹C]AMT is transported into the brain and subsequently metabolized by the same enzymatic pathway as tryptophan, leading to the formation of α-methyl-serotonin. nih.gov The trapping of this radiolabeled metabolite in the brain is proportional to the rate of serotonin synthesis. nih.gov

This technique has been widely used to study the serotonergic system in various neuropsychiatric disorders. nih.gov For example, PET studies with [¹¹C]AMT have been employed to investigate alterations in serotonin synthesis in patients with major depression. mdpi.com The method relies on a three-compartment model that describes the exchange of the tracer between plasma, a precursor pool, and an irreversible trapping compartment in the brain. nih.gov

In addition to its role in serotonin synthesis, tryptophan is also metabolized through the kynurenine pathway. nih.govresearchgate.net Dysregulation of this pathway has been implicated in a variety of diseases, including cancer and neuroinflammatory disorders. nih.govmdpi.com PET imaging with tryptophan-based radiotracers, such as [¹¹C]AMT, has emerged as a powerful tool for monitoring kynurenine pathway activity in vivo. nih.govnih.gov

Increased uptake of [¹¹C]AMT has been observed in various types of brain tumors, reflecting elevated tryptophan metabolism via the kynurenine pathway. nih.govnih.gov This increased uptake is often associated with the overexpression of key enzymes in the pathway, such as indoleamine 2,3-dioxygenase (IDO). nih.govnih.gov The ability to non-invasively image kynurenine pathway activity has significant implications for cancer diagnosis, prognosis, and the development of targeted therapies. nih.govmdpi.com

Dynamic Light Scattering (DLS) in Polymer and Structural Studies

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS) or quasi-elastic light scattering (QELS), is a non-invasive analytical technique used to determine the size distribution of small particles in suspension or polymers in solution. wikipedia.org The technique measures the time-dependent fluctuations in the intensity of scattered light, which arise from the Brownian motion of the particles. azonano.comnih.gov Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, leading to slower fluctuations. By analyzing these fluctuations, the translational diffusion coefficient (D) of the particles can be determined. azonano.com This diffusion coefficient can then be used to calculate the hydrodynamic radius (Rh) of the particles using the Stokes-Einstein equation. azonano.com

The applications of DLS are extensive, encompassing the characterization of a wide array of particles such as proteins, polymers, micelles, vesicles, nanoparticles, and biological cells. wikipedia.org It is a valuable tool for assessing the homogeneity and stability of macromolecular solutions, making it particularly useful in the preliminary stages of structural biology research, such as for crystallization trials. nih.govnih.gov

In the realm of polymer science, DLS is instrumental in characterizing the size, conformation, and aggregation behavior of polymers in solution. azonano.com For instance, the technique can be employed to monitor changes in the hydrodynamic radius of a polymer in response to variations in environmental conditions like temperature or pH. azonano.com This provides insights into the conformational changes and stability of the polymer under different conditions.

A notable application of DLS is in the study of tryptophan-based polyamidoamino acids (PAACs). Research on PAACs derived from D-, L-, and D,L-tryptophan has demonstrated the utility of DLS in characterizing their solution behavior. mdpi.comnih.gov These studies have shown that the hydrodynamic radii of these polymers can be influenced by the pH of the solution, reflecting the pH-dependent solubility of the polymers. mdpi.comnih.gov For example, tryptophan homopolymers have been found to be soluble only at a pH greater than 7, and DLS measurements have confirmed that the size of these polymer particles remains stable within their solubility range. mdpi.comnih.gov

Given the structural similarity of α-Methyl-D-tryptophan to other tryptophan derivatives, it is plausible that DLS could be a valuable tool for studying polymers and structures incorporating α-Methyl-D-tryptophan Sodium Salt. The introduction of the methyl group at the alpha position could influence the conformational flexibility and intermolecular interactions of polymers derived from it. DLS studies could elucidate how this modification affects the hydrodynamic radius, aggregation propensity, and response to environmental stimuli compared to polymers made from unsubstituted tryptophan.

Detailed Research Findings from Tryptophan-Based Polymer Studies

A study on tryptophan-based PAACs provides a relevant framework for how DLS could be applied to polymers containing this compound. In this research, DLS was used to determine the pH-dependence of the hydrodynamic radii of various tryptophan-containing copolymers. mdpi.com The measurements were conducted on 1 mg·mL⁻¹ polymer solutions in 0.1 M NaCl. mdpi.com The key findings from these DLS measurements are summarized in the table below.

Polymer CompositionpH Range for DLS MeasurementObservation on Hydrodynamic Radius (R_h)
M-G-l-Trp₅2-11R_h did not significantly vary
M-G-l-Trp₁₀2-11R_h did not significantly vary
M-G-l-Trp₂₀2-11R_h did not significantly vary
M-G-l-Trp₄₀7-11R_h did not significantly vary
M-l-Trp7-11R_h did not significantly vary
M-d-Trp7-11R_h did not significantly vary
M-d,l-Trp7-11R_h did not significantly vary

These findings indicate that for a given tryptophan-based polymer, the hydrodynamic radius is stable within its specific solubility pH range. mdpi.com This stability is a crucial factor for potential applications where consistent particle size is required. The study also highlighted that the solubility of these polymers is dependent on their composition, with higher glycine (B1666218) content leading to a broader range of pH solubility. mdpi.com

For a hypothetical polymer synthesized with this compound, DLS could be used to generate similar data. By measuring the hydrodynamic radius at different pH values, researchers could determine the solubility profile and conformational stability of the novel polymer. Furthermore, by comparing these results to those of polymers made from other tryptophan isomers, the specific influence of the α-methyl group on the polymer's solution behavior could be ascertained.

The experimental setup for such DLS studies would typically involve a laser with a specific wavelength (e.g., 532 nm) and a detector positioned at a fixed scattering angle (e.g., 173°). mdpi.com The polymer solutions would be prepared at a known concentration and filtered to remove any dust or large aggregates before analysis. mdpi.com The pH of the solutions would be adjusted using standard acid or base solutions. mdpi.com

Future Research Horizons for this compound

The synthetic amino acid analogue, this compound, and its stereoisomers represent a compelling area for future academic inquiry. As analogues of the essential amino acid L-tryptophan, these compounds intersect with critical metabolic and signaling pathways, including those responsible for producing neurotransmitters and immunomodulatory molecules. While the L-isomer and the DL-racemic mixture have been investigated as a tracer for serotonin synthesis and as a blocker of an amino acid transporter, respectively, the distinct biological roles and mechanisms of the D-isomer remain largely uncharted territory. A focused exploration of this compound is poised to unlock new therapeutic possibilities and deepen our understanding of tryptophan metabolism in health and disease. The following sections outline key unexplored research avenues that could prove highly fruitful.

Q & A

Q. Table 1: Recommended Analytical Techniques

ParameterTechniqueConditionsReferences
PurityHPLC-UVC18 column, 0.1% TFA/ACN gradient
Stereochemical IntegrityPolarimetry25°C, λ = 589 nm in H2 _2O
Thermal DegradationTGA10°C/min, N2_2 atmosphere

Q. Table 2: Stability Profile

ConditionStability OutcomeMitigation Strategy
Light (300–400 nm)Degradation (>10% in 24 hrs)Amber glass storage
High HumidityHygroscopic clumpingDesiccator with silica gel

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.